molecular formula C8H5BrN2O B2881928 3-(4-Bromophenyl)-1,2,5-oxadiazole CAS No. 71420-03-6

3-(4-Bromophenyl)-1,2,5-oxadiazole

Cat. No.: B2881928
CAS No.: 71420-03-6
M. Wt: 225.045
InChI Key: AVXUXLODBRRZJF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1,2,5-oxadiazole is a heterocyclic compound that features a five-membered ring containing nitrogen and oxygen atoms

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Bromophenyl)-1,2,5-oxadiazole may also interact with various biological targets.

Mode of Action

Related compounds have been shown to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topological states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of the compound .

Biochemical Pathways

Related compounds have been shown to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also influence a variety of biochemical pathways.

Result of Action

Related compounds have been shown to exhibit cytotoxic activity against various cell lines . This suggests that this compound may also have cytotoxic effects.

Action Environment

It is known that the success of similar reactions, such as the suzuki–miyaura coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests that environmental factors may also influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-bromobenzohydrazide with nitrous acid, leading to the formation of the oxadiazole ring. The reaction conditions often require an acidic medium and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes where the reactants are combined in reactors under optimized conditions. The use of catalysts and solvents can enhance the efficiency and yield of the reaction. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1,2,5-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Coupling Reactions: Often require palladium catalysts and boronic acids or esters as coupling partners.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 3-(4-aminophenyl)-1,2,5-oxadiazole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1,2,5-oxadiazole is unique due to its specific ring structure and the presence of a bromine atom, which allows for versatile chemical modifications. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1,2,5-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O/c9-7-3-1-6(2-4-7)8-5-10-12-11-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXUXLODBRRZJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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